aminomethyl formate

Description

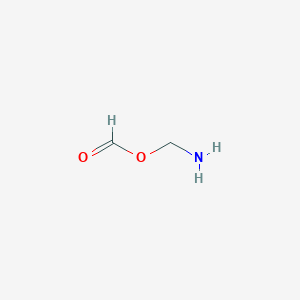

Structure

3D Structure

Properties

IUPAC Name |

aminomethyl formate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-5-2-4/h2H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJZKVCWSWVJQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N)OC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

75.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Amines, N-coco alkyltrimethylenedi- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

61791-63-7 | |

| Record name | Amines, N-coco alkyltrimethylenedi- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, N-coco alkyltrimethylenedi- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Aminomethyl Formate and Analogues

Direct Synthesis Approaches

Direct synthetic routes to aminomethyl formate (B1220265) conceptually involve the formation of the ester bond from an aminomethanol (B12090428) precursor. However, the isolation of aminomethanol is notoriously difficult due to its rapid decomposition in aqueous media to water and methanimine, which can then polymerize. researchgate.net Consequently, strategies often rely on the in situ generation of aminomethanol or its derivatives.

Esterification Reactions involving Aminomethanol Precursors

The most direct conceptual pathway to aminomethyl formate is the esterification of aminomethanol with formic acid. This reaction involves the acid-catalyzed condensation of the alcohol moiety of aminomethanol with formic acid to yield the formate ester and water. vaia.combyjus.com

Reaction: NH₂CH₂OH + HCOOH ⇌ HCOOCH₂NH₂ + H₂O

However, the practical implementation of this reaction is complicated by the instability of aminomethanol. researchgate.net Researchers have explored the gas-phase reaction of formaldehyde (B43269) and ammonia (B1221849) as a promising route for the laboratory production of aminomethanol, which could then potentially react with other species like formic acid. researchgate.net One proposed pathway for the formation of amino acids involves the reaction of protonated forms of aminomethanol with formic acid in the gas phase. researchgate.net

Due to these challenges, there is limited literature on the successful isolation of aminomethyl formate via this direct esterification from isolated aminomethanol. Synthetic strategies often circumvent this by using protected or derivatized forms of aminomethanol or by generating it in situ.

Formylation of Aminomethanol Derivatives

Formylation of the amino group of aminomethanol or its derivatives represents another direct synthetic avenue. This approach involves the introduction of a formyl group (-CHO) onto the nitrogen atom. wikipedia.org A variety of formylating agents can be employed for this purpose, including formic acid, acetic formic anhydride, and others. prepchem.commedcraveonline.com

For instance, N-formylation can be achieved by reacting an amine with formic acid, often in the presence of a dehydrating agent or under conditions that remove water. prepchem.com A general method for the N-formylation of amines involves the use of formic acid in combination with acetic anhydride. prepchem.com While this is a common reaction for stable amines, its application to the unstable aminomethanol would require carefully controlled, non-aqueous conditions to prevent decomposition.

A plausible, though not explicitly documented, route could involve the in situ generation of aminomethanol from formaldehyde and ammonia in a non-aqueous solvent, followed by immediate formylation of the amino group. The resulting N-formyl-aminomethanol could then potentially undergo intramolecular rearrangement or subsequent esterification at the hydroxyl group, though this remains a speculative pathway without direct literature precedent.

Indirect Synthetic Routes via Functional Group Interconversions

Indirect routes offer more practical and versatile methods for the synthesis of aminomethyl formate and its analogues by avoiding the isolation of unstable intermediates. These methods typically involve the transformation of more stable precursors.

Conversion of Related Carboxylic Acid Derivatives

One indirect strategy involves the conversion of other carboxylic acid derivatives, such as amides or carbamates, into the desired aminomethyl formate. For example, the reduction of a carbamate (B1207046) containing a formyloxymethyl group could theoretically yield aminomethyl formate.

A more extensively studied related transformation is the reduction of carbamates to N-methylamines using strong reducing agents like lithium aluminum hydride (LiAlH₄). thieme-connect.de This reaction proceeds through the reduction of the carbonyl group. While not directly yielding an aminomethyl ester, it demonstrates the reactivity of carbamates under reducing conditions. The synthesis of methylamines from primary amines can be achieved by N-formylation followed by reduction. harvard.edu

A hypothetical route to aminomethyl formate could involve the synthesis of a precursor like N-(formyloxymethyl)formamide, which could then be selectively deformylated at the nitrogen atom. However, achieving such selectivity would be a significant synthetic challenge.

Aminomethylation Strategies on Formate Scaffolds

Aminomethylation reactions, particularly the Mannich reaction, provide a powerful tool for the formation of C-N bonds and can be adapted for the synthesis of aminomethyl formate analogues. researchgate.netwikipedia.orgbyjus.comorganicreactions.orgscribd.com The classical Mannich reaction involves the aminoalkylation of a CH-acidic compound with formaldehyde and a primary or secondary amine or ammonia. byjus.com

A variation of this could involve using a formate salt or ester as the nucleophilic component, although this is not a typical Mannich reaction substrate. A more plausible approach is the aminomethylation of a suitable precursor that can be subsequently converted to a formate.

A more direct aminomethylation strategy involves the reductive amination of a suitable aldehyde or ketone. For example, the reductive aminomethylation of aldehydes and ketones using ammonium (B1175870) formate and methanol (B129727) as the N1 and C1 sources has been reported to synthesize N,N-dimethyl and N-methyl tertiary amines. acs.orgresearchgate.net This methodology could potentially be adapted to synthesize aminomethyl formate analogues by choosing appropriate starting materials.

The following table outlines a general scheme for the aminomethylation of a phenylacetate (B1230308) derivative, which illustrates the introduction of an aminomethyl group, a key structural feature of aminomethyl formate analogues.

| Step | Description | Reagents and Conditions | Typical Yield | Purity |

| 1 | Preparation of Phenylacetate Derivative | Condensation of phenylacetic ester with paraformaldehyde under basic phase-transfer catalysis. | High (~75-79%) | >96% |

| 2 | Aminomethylation | Introduction of the aminomethyl group via reductive amination or nucleophilic substitution. | Variable | Variable |

| 3 | Esterification/Salt Formation | Formation of the final ester and conversion to a stable salt form. | Variable | Variable |

Catalytic Systems in Aminomethyl Formate Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of synthetic methodologies for aminomethyl formate and its analogues. Both homogeneous and heterogeneous catalysts, as well as biocatalysts, have been employed in related transformations.

In the context of reductive amination, a key step in many indirect synthetic routes, various metal catalysts have been investigated. Nickel- and cobalt-based catalysts are commonly used for the reductive amination of aldehydes with ammonia. mdpi.com For instance, a Ni/SBA-15 catalyst has shown high yields in the reductive amination of 5-hydroxymethylfurfural. mdpi.com Copper-based catalysts are also effective, particularly for the hydrogenation of C=N bonds over C=O bonds. mdpi.com

Enzymatic catalysis offers a green and highly selective alternative for the synthesis of amino compounds. Lipases, such as Candida antarctica lipase (B570770) B (CaLB), are widely used for the kinetic resolution of racemic amino esters via enantioselective hydrolysis or transesterification. researchgate.netresearchgate.net While not directly a synthesis of the core aminomethyl formate structure, this highlights the potential for enzymatic methods in producing chiral analogues. More complex enzymatic cascades have been developed for the one-pot synthesis of compounds like 5-(aminomethyl)-2-furancarboxylic acid from bio-based starting materials, demonstrating the power of biocatalysis in constructing amino-functionalized molecules. rsc.org

The following table summarizes some catalytic systems used in reactions relevant to the synthesis of aminomethyl formate analogues.

| Reaction Type | Catalyst | Substrates | Product Type | Reference |

| Reductive Amination | Ni/SBA-15 | 5-Hydroxymethylfurfural, NH₃, H₂ | Primary Amine | mdpi.com |

| Reductive Amination | Co nanoparticles | Ketones, NH₃ in MeOH, H₂ | Primary Amine | mdpi.com |

| Reductive Aminomethylation | Ir(III) complex | Aldehydes/Ketones, Ammonium Formate, Methanol | N-methylated amines | acs.orgresearchgate.net |

| Enzymatic Resolution | Candida antarctica lipase B (CaLB) | Racemic β³-amino methyl esters | Enantiomerically pure esters and acids | researchgate.netresearchgate.net |

| Enzymatic Cascade | HMF oxidase, Aldehyde dehydrogenase, ω-transaminase, Alanine dehydrogenase | 5-Hydroxymethylfurfural, L-alanine | 5-(Aminomethyl)-2-furancarboxylic acid | rsc.org |

Role of Acid Catalysts in Formylation

Acid catalysts play a pivotal role in the N-formylation of amines, a fundamental step in the synthesis of formamides, which are precursors to aminomethyl formate derivatives. The general mechanism involves the activation of a formylating agent, typically formic acid, by the acid catalyst, thereby facilitating nucleophilic attack by the amine. tandfonline.comrsc.org

A variety of acid catalysts have been explored for this transformation. For instance, Lewis acids such as zinc chloride (ZnCl₂), tin(II) chloride (SnCl₂), and lanthanide triflates (La(OTf)₃) have demonstrated high efficacy in catalyzing the N-formylation of anilines with formic acid, often under solvent-free conditions. researchgate.net In a comparative study, ZnCl₂, SnCl₂, LaCl₃, and La(OTf)₃ afforded formanilide (B94145) in over 90% yield, while other Lewis acids like iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), and nickel(II) chloride (NiCl₂) also provided good yields ranging from 80-90%. researchgate.net The proposed mechanism with a Lewis acid like ZnCl₂ involves the coordination of the zinc ion to the carbonyl oxygen of formic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the amine. researchgate.net

Solid acid catalysts are also effective and offer advantages in terms of reusability. A novel solid acid magnetic nanocatalyst (NP@SO₃H) has been utilized for the N-formylation of aromatic amines with formic acid. rsc.org The proposed mechanism suggests that the sulfonic acid group (SO₃H) on the nanocatalyst protonates the carbonyl oxygen of formic acid, likely through hydrogen bonding, which increases the electrophilic character of the carbonyl carbon. This is followed by the nucleophilic attack of the amine and subsequent dehydration to yield the formamide (B127407) and regenerate the catalyst. rsc.org

Molecular iodine has emerged as a mild and efficient catalyst for the N-formylation of a wide array of aliphatic and aromatic amines using formic acid under solvent-free conditions. organic-chemistry.org The reaction proceeds with high efficiency and chemoselectivity, preserving stereogenic centers in chiral α-amino acid esters. organic-chemistry.org The proposed mechanism suggests that the in situ generated hydroiodic acid (HI) acts as the true catalyst, protonating the formic acid to facilitate the amine's nucleophilic attack. organic-chemistry.org

The following table summarizes the performance of various acid catalysts in the N-formylation of aniline.

Table 1: Comparison of Acid Catalysts in the N-Formylation of Aniline

| Catalyst | Formylating Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| ZnCl₂ | Formic Acid | 100°C, 4h | >90 | researchgate.net |

| SnCl₂ | Formic Acid | 100°C, 4h | >90 | researchgate.net |

| La(OTf)₃ | Formic Acid | 100°C, 4h | >90 | researchgate.net |

| NP@SO₃H | Formic Acid | rt, 10 min | 95 | rsc.org |

| Iodine (5 mol%) | Formic Acid | 70°C | 94 | organic-chemistry.org |

Transition Metal Catalysis in Related Formate and Aminomethyl Derivative Synthesis

Transition metal catalysis offers powerful and versatile methods for synthesizing formate esters and aminomethyl derivatives. These catalytic systems often exhibit high activity and selectivity under mild conditions.

Ruthenium complexes have been effectively employed in the synthesis of formate salts through a sustainable process involving the simultaneous dehydrogenation of methanol and hydrogenation of bicarbonate. nih.govresearchgate.net This approach avoids the use of hazardous carbon monoxide gas typically required in industrial processes. nih.govresearchgate.net Ruthenium pincer complexes, in particular, have demonstrated excellent turnover numbers (TON >18,000) and turnover frequencies (TOF >1300 h⁻¹) with yields exceeding 90%. nih.gov In a different application, ruthenium-catalyzed hydroaminomethylation of olefins provides an efficient and regioselective route to secondary and tertiary amines. acs.org This domino reaction involves hydroformylation of the olefin to an aldehyde, followed by reaction with an amine and subsequent reduction. The use of specific 2-phosphino-substituted imidazole (B134444) ligands with triruthenium dodecacarbonyl as the catalyst has proven key to achieving high yields (up to 96%) and excellent regioselectivity (n/iso up to 99:1). acs.org

Palladium catalysts are also prominent in aminomethylation reactions. A well-defined aminomethyl cyclopalladated complex has been developed that facilitates the incorporation of electron-rich amine building blocks. nih.gov This complex is proposed to exist in resonance between an aminomethylene-Pd(II) three-membered ring and a Pd(0)-iminium π-ligated form, rendering both the palladium center and the methylene (B1212753) site electrophilic. nih.gov This dual electrophilicity allows for reactions with various nucleophiles. For instance, softer nucleophiles like alkenes tend to attack the palladium center, initiating a Heck-type aminomethylation. nih.gov In a different strategy, palladium-catalyzed interrupted borrowing hydrogen strategy using methanol as a methylene source has been developed for the aminomethylation of imidazo[1,5-a]pyridines. rsc.org

Cobalt catalysts, being more earth-abundant and economical, have been investigated for α-aminomethylation of ketones. liv.ac.uk A method using cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) as the catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant has been developed for the α-methoxymethylation of ketones with methanol. liv.ac.uk The resulting α-methoxymethyl ketones can then be converted to α-aminomethyl ketones in a one-pot sequence. liv.ac.uk

Table 2: Examples of Transition Metal-Catalyzed Synthesis of Formate and Aminomethyl Derivatives

| Catalyst System | Substrate | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Ruthenium pincer complexes | Methanol, Bicarbonate | Formate salts | High TON/TOF, >90% yield | nih.govresearchgate.net |

| Ru₃(CO)₁₂ / 2-phosphino-substituted imidazole | Olefins, Amines | Secondary/Tertiary amines | High yield (up to 96%), excellent regioselectivity | acs.org |

| Palladium-aminomethyl complex | Alkenes | Aminomethylated alkenes | Incorporates electron-rich amines | nih.gov |

| Pd(OAc)₂ / KOH | Imidazo[1,5-a]pyridines, Methanol | Aminomethylated imidazo[1,5-a]pyridines | Interrupted borrowing hydrogen strategy | rsc.org |

| CoCl₂·6H₂O / TBHP | Ketones, Methanol | α-Aminomethyl ketones | Uses methanol as a C1 source | liv.ac.uk |

Synthetic Challenges and Methodological Advancements

While various synthetic routes to aminomethyl formate and its analogues exist, challenges related to selectivity, sustainability, and scalability persist. Recent advancements aim to address these issues through innovative catalytic systems and process optimization.

Regioselectivity and Stereoselectivity in Aminomethylation

Controlling regioselectivity and stereoselectivity in aminomethylation reactions is crucial for the synthesis of well-defined molecular architectures. The Mannich reaction, a classic aminomethylation method, often presents challenges in directing the incoming aminomethyl group to a specific position on a molecule with multiple potential reaction sites.

The regioselectivity of the Mannich reaction on bicyclic phenols has been studied, revealing that the electronic nature of the fused ring system significantly influences the outcome. clockss.org For instance, bicyclic phenols containing electron-donating groups tend to react regiospecifically. clockss.org In the case of indoles, which possess multiple nucleophilic sites, regioselective N-aminomethylation can be achieved using specific catalysts. Hafnium(IV) triflate (Hf(OTf)₄) has been shown to catalyze the N-aminomethylation of indoles with N,O-acetals with high regioselectivity. acs.org The triflate anion is believed to be a key promoter of this unique selectivity. acs.org

Stereoselectivity is a critical consideration when creating chiral centers during aminomethylation. The development of asymmetric catalytic methods is therefore highly desirable. One-pot, two-component Mannich reactions of m-cresol (B1676322) with an imine under solvent-free conditions have been shown to produce aminomethylated products with moderate stereoselectivity. benthamopenarchives.combenthamopen.com A deeper mechanistic understanding of stereoselectivity has been pursued through theoretical studies. For the aminomethylation of α,β-unsaturated aldehydes with N,O-acetals, catalyzed by an N-heterocyclic carbene (NHC) and a Brønsted acid, density functional theory (DFT) calculations have identified the stereoselectivity-determining step as the nucleophilic attack of an enolate intermediate on an iminium cation. acs.org The enantioselectivity is attributed to the stronger π-π interaction in the favored transition state. acs.org

Table 3: Strategies for Controlling Selectivity in Aminomethylation

| Reaction | Substrate | Catalyst/Reagent | Selectivity Focus | Key Finding | Reference |

|---|---|---|---|---|---|

| Mannich Reaction | Bicyclic Phenols | Formaldehyde, Secondary Amine | Regioselectivity | Electron-donating groups on the fused ring direct the reaction. | clockss.org |

| Aminomethylation | Indoles | N,O-acetals, Hf(OTf)₄ | Regioselectivity (N vs. C) | Hf(OTf)₄ promotes selective N-aminomethylation. | acs.org |

| Mannich Reaction | m-Cresol, Chiral Amine | 4Å Molecular Sieves | Stereoselectivity | Achieves moderate diastereoselectivity under neat conditions. | benthamopenarchives.combenthamopen.com |

| Aminomethylation | α,β-Unsaturated Aldehyde | NHC/Brønsted Acid | Enantioselectivity | Stronger π-π stacking in the transition state governs enantioselectivity. | acs.org |

Innovations in Green Chemistry Approaches and Sustainable Synthetic Practices

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for formamides and formates. These innovations focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

A significant advancement is the development of solvent- and catalyst-free N-formylation reactions. One such approach utilizes ultrasound irradiation to promote the reaction between amines and formic acid at room temperature, leading to high yields, shorter reaction times, and a cleaner work-up. academie-sciences.fr Another environmentally friendly procedure involves the neat reaction of amines with formic acid at 60°C, which also provides moderate to excellent yields without the need for solvents or catalysts. scholarsresearchlibrary.com Formic acid itself is considered a sustainable C1 source as it can be produced from the hydrogenation of CO₂ or from biomass. acs.org

The use of reusable catalysts is another cornerstone of green synthetic practices. Nano rod-shaped basic aluminum oxide (Al₂O₃) has been employed as a recyclable catalyst for the N-formylation of amines under solvent-free conditions. rsc.org Similarly, the synthesis of methyl formate, a valuable chemical and potential hydrogen carrier, is being explored through sustainable routes. rsc.org The hydrogenation of CO₂ to methyl formate in the presence of methanol represents a promising carbon capture and utilization strategy. rsc.org Supported copper nanocatalysts have shown notable activity for this transformation under base-free conditions. rsc.org Furthermore, the electrochemical synthesis of formate from CO₂ is being developed as a sustainable alternative to traditional production methods that rely on energy-intensive processes. researchgate.netacs.org

Table 4: Green and Sustainable Synthetic Approaches

| Reaction | Approach | Key Features | Benefit | Reference |

|---|---|---|---|---|

| N-Formylation of amines | Ultrasound irradiation | Solvent- and catalyst-free, room temperature | Reduced waste, energy efficiency, faster reaction | academie-sciences.fr |

| N-Formylation of amines | Neat reaction with formic acid | Solvent- and catalyst-free | Simplified work-up, atom economy | scholarsresearchlibrary.comacs.org |

| N-Formylation of amines | Nano rod-shaped basic Al₂O₃ | Reusable catalyst, solvent-free | Reduced catalyst waste, cost-effective | rsc.org |

| Methyl Formate Synthesis | CO₂ hydrogenation | Cu-based nanocatalyst, base-free | CO₂ utilization, sustainable production | rsc.org |

| Formate Synthesis | Electrochemical CO₂ reduction | Integrated with Cl₂ formation | Profitable chemical production from CO₂, reduced carbon emissions | researchgate.net |

Strategies for Optimized and Scalable Synthesis

The transition of a synthetic protocol from a laboratory-scale experiment to an industrial process requires robust, efficient, and scalable methodologies. Research in this area focuses on developing convenient procedures that are suitable for large-scale production.

The development of a gram-scale synthesis is a critical step in demonstrating the practical utility of a new method. For example, the cobalt-catalyzed α-methoxymethylation of ketones has been successfully performed on a gram scale with a low catalyst loading (0.3 mol %), yielding the desired product in 75% yield. liv.ac.uk Similarly, the synthesis of α,α-disubstituted β-amino amides, which have potential as antimicrobial peptides, has been designed to be efficient and scalable. rsc.org These examples highlight the importance of optimizing reaction conditions, such as catalyst loading and reaction time, to ensure that a process is not only high-yielding but also economically viable on a larger scale. The ability to recycle catalysts, as demonstrated with ZnO in the formylation of amines, is another crucial factor for scalable synthesis, as it reduces costs and waste. nih.gov

Spectroscopic Elucidation and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁵N, it is possible to map out the connectivity and chemical environment of each atom in aminomethyl formate (B1220265).

Proton NMR provides detailed information about the hydrogen atoms in a molecule. For aminomethyl formate, distinct signals are expected for the protons of the amine (NH₂), methylene (B1212753) (CH₂), and formate (CHO) groups.

The formate proton (CHO) is highly characteristic and is expected to appear as a singlet significantly downfield, typically in the range of 8.0-8.5 ppm. pitt.edudocbrown.infochemicalbook.com This distinct chemical shift is due to the deshielding effect of the adjacent carbonyl oxygen. The protons of the methylene group (CH₂) are situated between an electronegative nitrogen atom and an oxygen atom, leading to a deshielding effect. Their signal is anticipated to appear in the range of 3.8-4.5 ppm. tau.ac.ilmdpi.com The amine protons (NH₂) typically present as a broad signal due to fast chemical exchange and quadrupole effects from the nitrogen atom. ntu.edu.sgorgchemboulder.com The chemical shift of these protons can vary widely, generally between 0.5 and 5.0 ppm, depending on factors like solvent, concentration, and temperature. ntu.edu.sgorgchemboulder.comucl.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts for Aminomethyl Formate

| Functional Group | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Formate | -O-CH =O | 8.0 - 8.5 | Singlet |

| Methylene | -CH₂ -O- | 3.8 - 4.5 | Singlet |

| Amine | -NH₂ | 0.5 - 5.0 | Broad Singlet |

Carbon-13 NMR spectroscopy is used to determine the number and chemical environment of the carbon atoms in a molecule. Aminomethyl formate has two distinct carbon atoms: the methylene carbon (-CH₂-) and the formate carbonyl carbon (C=O).

The carbonyl carbon of the formate group is the most deshielded and is expected to resonate in the downfield region of the spectrum, typically between 160 and 185 ppm. pressbooks.publibretexts.orglibretexts.orgchemguide.co.uk The methylene carbon, being attached to both nitrogen and oxygen, is also deshielded and would likely appear in the 40-70 ppm range. chemguide.co.uklibretexts.orgvulcanchem.com The wide chemical shift range in ¹³C NMR allows for clear, well-resolved signals for each carbon. jove.com

Table 2: Predicted ¹³C NMR Chemical Shifts for Aminomethyl Formate

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Formate Carbonyl (C =O) | 160 - 185 |

| Methylene Carbon (-C H₂-) | 40 - 70 |

Nitrogen-15 NMR spectroscopy provides direct information about the nitrogen atom's chemical environment. Although less sensitive than ¹H NMR, it is a valuable tool for characterizing nitrogen-containing compounds. For the primary aliphatic amine group in aminomethyl formate, the ¹⁵N chemical shift is expected to fall within the typical range for such compounds. The chemical shift for primary aliphatic amines generally appears in the range of 0 to 60 ppm relative to liquid ammonia (B1221849). science-and-fun.de

Carbon-13 (¹³C) NMR for Carbon Backbone and Functional Group Characterization

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of aminomethyl formate is expected to show characteristic absorption bands for the N-H, C=O, and C-O bonds.

The primary amine group will exhibit characteristic N-H stretching vibrations. Typically, primary amines show two bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. libretexts.orgorgchemboulder.comlibretexts.orgwpmucdn.com An N-H bending (scissoring) vibration is also expected between 1550 and 1650 cm⁻¹. orgchemboulder.comlibretexts.org The formate group will be characterized by a strong C=O stretching absorption, which for formate esters typically appears between 1715 and 1730 cm⁻¹. spcmc.ac.inudel.eduorgchemboulder.comlibretexts.org Additionally, strong C-O stretching vibrations associated with the ester linkage are expected in the 1300-1000 cm⁻¹ region. spcmc.ac.inorgchemboulder.comspectroscopyonline.comresearchgate.net

Table 3: Predicted FTIR Absorption Frequencies for Aminomethyl Formate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Primary Amine | N-H Bend (scissoring) | 1550 - 1650 | Medium |

| Primary Amine | C-N Stretch | 1000 - 1250 | Medium-Weak |

| Formate Ester | C=O Stretch | 1715 - 1730 | Strong |

| Formate Ester | C-O Stretch | 1210 - 1300 | Strong |

| Formate Ester | O-C-C Stretch | 1000 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular ion peak (M⁺) for aminomethyl formate (C₂H₅NO₂) would correspond to its molecular weight.

Under electron ionization (EI), the molecule is expected to fragment in predictable ways. Common fragmentation pathways for esters include the loss of the alkoxy group to form an acylium ion (RCO⁺). libretexts.org For aminomethyl formate, this would correspond to the loss of the aminomethoxy group (-OCH₂NH₂) to produce a formyl cation [HCO]⁺ at m/z 29. Another significant fragmentation pathway for primary amines is the cleavage of the C-C bond adjacent to the nitrogen atom, which for aminomethyl formate would lead to the loss of the formate group and the formation of the [CH₂NH₂]⁺ iminium ion at m/z 30.

Table 4: Predicted Key Mass Spectrometry Fragments for Aminomethyl Formate

| m/z | Identity | Description |

|---|---|---|

| 75 | [C₂H₅NO₂]⁺ | Molecular Ion (M⁺) |

| 30 | [CH₂NH₂]⁺ | Iminium ion from alpha-cleavage |

| 29 | [HCO]⁺ | Formyl cation from ester cleavage |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The ester carbonyl group in aminomethyl formate is a chromophore that can undergo electronic transitions. Carbonyl compounds typically exhibit a weak absorption band at a longer wavelength (around 270-300 nm) due to the "forbidden" n→π* transition, where a non-bonding electron from the oxygen lone pair is promoted to the antibonding π* orbital of the carbonyl group. lumenlearning.comlibretexts.org A much stronger absorption is expected at a shorter wavelength (below 220 nm) corresponding to the "allowed" π→π* transition. lumenlearning.com The presence of the nitrogen atom with its lone pair might slightly modify these transitions, but the fundamental pattern for an isolated ester chromophore is expected.

Table 5: Predicted UV-Vis Absorption for Aminomethyl Formate

| Transition | Predicted Wavelength (λmax) | Intensity (ε) |

|---|---|---|

| n → π* | ~270 - 300 nm | Weak |

| π → π* | < 220 nm | Strong |

Advanced Spectroscopic and Diffraction Methods for Solid-State Structures

Advanced analytical techniques are indispensable for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state and for the detection of transient species like radical intermediates. These methods provide detailed insights into the molecular geometry, crystal packing, and electronic properties of chemical compounds.

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

X-ray Diffraction (XRD) is a cornerstone technique for the elucidation of the crystalline structure of materials at the atomic and molecular level. It relies on the principle of Bragg's law, where a beam of X-rays is diffracted by the electron clouds of the atoms in a crystalline lattice. The resulting diffraction pattern is a unique "fingerprint" of the crystal structure, from which the arrangement of atoms, bond lengths, and bond angles can be precisely determined. umass.edu

The typical data obtained from a single-crystal XRD experiment includes:

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The fractional coordinates (x, y, z) of each atom within the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles formed by them. |

| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and other non-covalent interactions. |

For example, in the analysis of a zinc complex with a 2-(aminomethyl)pyridine ligand, XRD analysis revealed a triclinic crystal system with space group P-1 and provided detailed information on the coordination of the zinc atom and the formation of a 2D network through hydrogen bonds. researchgate.net

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. acs.orgrsc.org The method is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The resulting EPR spectrum provides information about the identity, structure, and environment of the radical.

The aminomethyl radical (•CH2NH2) is a key radical intermediate that can be formed from compounds containing the aminomethyl moiety. Time-resolved EPR spectroscopy has been successfully employed to directly observe and characterize this transient species. In studies involving the radiolytic oxidation of glycine (B1666218) anions in aqueous solutions by hydroxyl radicals (•OH), the formation of the aminomethyl radical was confirmed. acs.orgrsc.orgresearchgate.net

The key findings from the EPR studies on the aminomethyl radical are summarized below:

Direct Detection: Time-resolved EPR experiments provided direct evidence for the formation of the •CH2NH2 radical during the reaction of •OH radicals with glycine anions. rsc.org

Spectral Parameters: The EPR spectrum of the aminomethyl radical is characterized by specific hyperfine coupling constants, which arise from the interaction of the unpaired electron with the magnetic nuclei (protons and nitrogen) in the radical. The reported hyperfine coupling constants for •CH2NH2 are approximately a(CH2) = 15.35 G, a(NH2) = 4.60 G, and a(N) = 4.93 G. These values are crucial for its unambiguous identification.

Formation Yields: The relative yield of the aminomethyl radical formed from the oxidation of glycine anions was quantified to be approximately 29% of the total yield of •OH radicals. acs.org

Formation Mechanism: The rapid appearance of the aminomethyl radical signal in time-resolved EPR experiments suggests that it is one of the primary products formed in the initial reaction of the oxidant with the parent molecule. acs.orgresearchgate.net

These research findings demonstrate the power of EPR spectroscopy in identifying and quantifying short-lived radical intermediates like the aminomethyl radical, providing crucial insights into reaction mechanisms that would be impossible to obtain with other techniques.

Advanced Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations and Density Functional Theory (DFT) Applications

DFT calculations are central to modern computational chemistry, offering a balance between accuracy and computational cost. youtube.com These calculations would be instrumental in characterizing the fundamental properties of aminomethyl formate (B1220265).

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, a process to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. storion.rucp2k.orgmolpro.net For a flexible molecule like aminomethyl formate, which has several rotatable bonds, this process is part of a broader conformational analysis. sioc-journal.cnnih.gov This analysis aims to identify all stable conformers (rotational isomers) and determine their relative energies to find the global minimum energy structure. sioc-journal.cn This is crucial as the molecule's properties can depend significantly on its conformation. The process involves systematically exploring the potential energy surface (PES) to locate all energy minima. sioc-journal.cn

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic behavior and chemical reactivity. chemijournal.comresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.netschrodinger.com DFT calculations are a standard method for computing these orbital energies and the corresponding energy gap. schrodinger.com

Table 1: Hypothetical Frontier Orbital Data for Aminomethyl Formate (Note: This table is illustrative and does not represent actual published data.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. chemrxiv.orgresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. schrodinger.comresearchgate.net

Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic sites (prone to attack by electrophiles).

Blue regions indicate positive electrostatic potential, poor in electrons, and represent electrophilic sites (prone to attack by nucleophiles).

Green regions represent areas of neutral potential. schrodinger.com

For aminomethyl formate, an MEP map would likely show negative potential around the oxygen atoms of the formate group and the nitrogen atom of the amino group, identifying them as primary sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum calculation into the familiar language of localized bonds, lone pairs, and antibonds, which correspond to a chemist's Lewis structure picture. nih.govmdpi.com This analysis is particularly useful for understanding intermolecular and intramolecular interactions. researchgate.net

By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify delocalization effects and hyperconjugative interactions. The strength of these interactions is estimated using second-order perturbation theory. mdpi.com For aminomethyl formate, NBO analysis could reveal the nature of hydrogen bonding, charge transfer interactions, and the electronic basis for its conformational preferences. researchgate.netresearchgate.net

Simulated Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can simulate various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

Simulated NMR Spectra: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. storion.ruacs.orgnih.gov By comparing the calculated spectrum with experimental data, one can validate the computed structure and assign the observed peaks. chemrxiv.orgnmrdb.org

Simulated Vibrational Frequencies: Calculating the second derivatives of the energy with respect to atomic positions yields the force constants and, from them, the vibrational frequencies. molpro.netreadthedocs.ioacs.org These theoretical frequencies correspond to the peaks in an infrared (IR) or Raman spectrum. Comparing calculated and experimental vibrational spectra helps in assigning the vibrational modes of the molecule. nih.gov

Reactivity Descriptors from Conceptual DFT

Conceptual DFT is a branch of density functional theory that defines a set of chemical concepts, known as reactivity descriptors, to rationalize and predict chemical reactivity. acs.orgnih.govfrontiersin.org These descriptors are calculated from the electronic properties of the molecule, such as the HOMO and LUMO energies. nih.gov

Key global reactivity descriptors include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic changes.

Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile. scielo.org.mx

These descriptors provide a quantitative framework for comparing the reactivity of different molecules without explicitly simulating a chemical reaction.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Aminomethyl formate |

| Formaldehyde (B43269) |

Chemical Potential, Hardness, and Softness as Global Reactivity Indicators

Chemical Potential (μ): This indicator measures the tendency of electrons to escape from a system. A higher chemical potential (less negative) suggests a greater tendency to donate electrons.

Chemical Hardness (η): Hardness quantifies the resistance of a molecule to change its electron configuration. Molecules with a large energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are considered "hard," indicating lower reactivity.

Softness (S): As the reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability and its readiness to undergo chemical reactions. "Soft" molecules are generally more reactive.

While these indicators are fundamental to modern computational chemistry, specific calculated values for aminomethyl formate are not widely reported in dedicated studies. However, its reactivity can be inferred from its role as an intermediate in complex reaction pathways. For instance, its formation from an iminium cation suggests that it participates in reactions where electron donor-acceptor interactions are critical.

Electrophilicity and Nucleophilicity Indices for Reaction Propensity

To further refine reactivity predictions, electrophilicity (ω) and nucleophilicity (N) indices are calculated.

Electrophilicity Index (ω): This index measures the ability of a species to accept electrons. It is calculated as ω = μ²/2η. A higher ω value indicates a stronger electrophile.

Nucleophilicity Index (N): This parameter quantifies the electron-donating capability of a molecule.

Fukui Functions for Local Reactivity Predictions

For aminomethyl formate (H₂NCH₂OCHO), one would predict:

The nitrogen atom of the amino group would likely be a primary site for electrophilic attack due to the lone pair of electrons.

The carbon atom of the carbonyl group is expected to be a key site for nucleophilic attack.

The oxygen atoms could also participate in nucleophilic interactions or proton abstraction.

A comprehensive Fukui function analysis would provide quantitative values to confirm these qualitative predictions, but such specific computational studies on aminomethyl formate are not prominently featured in published research.

Reaction Pathway and Transition State Calculations

Computational studies have been crucial in mapping the formation and transformation of aminomethyl formate, particularly its role as an intermediate in complex chemical processes in both interstellar and synthetic contexts.

Potential Energy Surface (PES) Exploration for Reaction Landscapes

Exploration of the potential energy surface (PES) helps to identify stable isomers and the energy barriers separating them. Aminomethyl formate is an isomer of the simplest amino acid, glycine (B1666218), with the chemical formula C₂H₅O₂N.

Computational studies of the C₂H₅O₂N isomeric family have identified the relative energies of various structures. researchgate.netarxiv.org In this landscape, aminomethyl formate is a higher-energy isomer compared to more stable structures like N-methylcarbamic acid. arxiv.org Its calculated relative energy has been reported in astrochemistry studies, providing context for its potential abundance and formation pathways in the interstellar medium (ISM). researchgate.netarxiv.org

| Isomer Data for Aminomethyl Formate | |

| Formula | NH₂CH₂OCHO |

| Relative Energy | 75.1 kJ mol⁻¹ rsc.org |

| 17.7 kcal mol⁻¹ (8907 K) arxiv.org | |

| Dipole Moment | 1.7 Debye arxiv.org |

This table presents computationally derived data for aminomethyl formate within its isomeric family.

Furthermore, detailed DFT calculations have mapped the PES for specific reactions, such as the reductive functionalization of CO₂ using an iron-based catalyst, where aminomethyl formate appears as a key intermediate. researchgate.net

Identification and Characterization of Transition States and Intermediates

Reaction pathway calculations are essential for identifying the transient species—intermediates and transition states—that govern a chemical transformation. In the context of the catalytic reduction of CO₂ to aminals, aminomethyl formate has been computationally identified as the key intermediate IM6 . researchgate.net

The reaction pathway leading to its formation involves several preceding intermediates and transition states (TS):

An initial intermediate (IM3 ) is attacked by an amine.

This proceeds through a six-membered transition state (TS4a ), involving a water molecule, to form an α-aminoalcohol intermediate (IM4 ). researchgate.net

IM4 subsequently forms an iminium cation (IM5 ). researchgate.net

Finally, IM5 undergoes nucleophilic addition by a formate anion to yield the aminomethyl formate intermediate, IM6 . researchgate.net

The energetics of this pathway have been calculated, providing a quantitative understanding of the reaction mechanism.

| Calculated Energetics for Reaction Intermediates and Transition States | |

| Species | Description |

| TS4a | Six-membered transition state for α-aminoalcohol formation |

| IM4 | α-aminoalcohol intermediate |

| IM5 | Iminium cation intermediate |

| IM6 | Aminomethyl formate intermediate |

This table summarizes key intermediates and a transition state identified on the potential energy surface for a reaction pathway involving aminomethyl formate, based on DFT calculations. researchgate.net

Elucidation of Catalytic Effects and Energetics

Theoretical calculations are indispensable for understanding how catalysts alter reaction pathways and lower energy barriers. The formation of aminomethyl formate as an intermediate in CO₂ reduction is shown to be critically dependent on a heterogeneous catalyst, specifically an iron-functionalized graphene oxide (Fe@GO-EDA). researchgate.net

Consideration of Solvent Effects in Computational Modeling

In computational and theoretical chemistry, accurately modeling the influence of the solvent is critical for predicting the behavior of molecules in solution. researchgate.netcdnsciencepub.com The surrounding solvent can significantly affect a solute's conformational stability, reactivity, and electronic properties through various interactions, such as electrostatic interactions and hydrogen bonding. chemrxiv.orgscirp.orgnovapublishers.com For a molecule like aminomethyl formate, which possesses polar functional groups capable of acting as hydrogen bond donors and acceptors, the consideration of solvent effects is paramount for obtaining meaningful theoretical results. Computational methods address this by employing two primary strategies: implicit (continuum) models and explicit solvent models. wikipedia.orgfiveable.mewikipedia.org

Implicit Solvation Models

Implicit, or continuum, models treat the solvent as a continuous, uniform medium characterized by a dielectric constant (ε) rather than as individual molecules. wikipedia.orgresearchgate.net In this approach, the solute is placed within a cavity created in the dielectric continuum, and the solute-solvent interactions are calculated as an average over all solvent configurations. researchgate.netmuni.cz These models are computationally efficient, allowing for rapid calculation of solvation free energies. wikipedia.org Several implicit models are widely used in computational chemistry:

Polarizable Continuum Model (PCM): This is one of the most common methods, where the solvent is treated as a polarizable dielectric. The solute's charge distribution polarizes the solvent continuum, which in turn creates a reaction field that acts back on the solute, leading to a self-consistent solution. scirp.orgmuni.cz The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a widely used variant of this approach. mdpi.com

Solvation Model based on Density (SMD): The SMD model is considered a universal solvation model applicable to any charged or uncharged solute in various solvents. github.iomdpi.com It calculates the solvation free energy by combining a term for bulk-electrostatic contributions with terms that account for non-electrostatic effects related to the cavity-dispersion and solvent structure at the solute-solvent interface. github.io

Conductor-like Screening Model (COSMO): In the COSMO model, the solute is placed in a virtual conductor with an infinite dielectric constant. muni.czmdpi.com This simplifies the calculation of the screening charges at the cavity surface, which are then scaled by a function of the solvent's actual dielectric constant to represent a real solvent. muni.czgithub.io

Explicit and Hybrid Solvation Models

Explicit solvent models take a more direct approach by representing individual solvent molecules in the simulation box around the solute. fiveable.me This method allows for the detailed and specific description of short-range interactions, most notably hydrogen bonds, which is a significant advantage over implicit models. fiveable.mestackexchange.com However, the inclusion of a large number of solvent molecules makes these simulations computationally very demanding, limiting the time and length scales that can be studied. fiveable.me

To balance accuracy and computational cost, hybrid models are often employed. wikipedia.orgwikipedia.org The most common hybrid approach is the Quantum Mechanics/Molecular Mechanics (QM/MM) method. wikipedia.orgmdpi.com In a QM/MM simulation of aminomethyl formate in water, for instance, the aminomethyl formate molecule and a few surrounding water molecules in the first solvation shell would be treated with a high-level quantum mechanics method, while the rest of the water molecules (the bulk solvent) would be treated using a less computationally intensive molecular mechanics force field. wikipedia.org It is also possible to combine a small number of explicit solvent molecules with an overarching implicit solvent model to capture specific interactions while still benefiting from the efficiency of the continuum approach. wikipedia.org

The choice of solvation model ultimately depends on the specific scientific question, the required level of accuracy, and the available computational resources. stackexchange.com

Data Tables

The following tables provide an overview of the different solvation models and the parameters used in their application.

| Model Type | Principle | Advantages | Disadvantages | Common Implementations |

|---|---|---|---|---|

| Implicit (Continuum) | Solvent is treated as a continuous medium with a bulk dielectric constant. wikipedia.org | Computationally efficient; good for calculating thermodynamic properties like solvation free energy. wikipedia.orgwikipedia.org | Lacks specific molecular-level detail; cannot accurately model hydrogen bonds or local solvent ordering. wikipedia.orgresearchgate.net | PCM, IEFPCM, SMD, COSMO mdpi.comgithub.iomdpi.commdpi.com |

| Explicit | Individual solvent molecules are included in the simulation. fiveable.me | Provides a physically realistic, spatially resolved description of solute-solvent interactions (e.g., hydrogen bonding). wikipedia.orgfiveable.me | Very computationally expensive; requires extensive sampling to achieve convergence. fiveable.mestackexchange.com | TIP3P, SPC/E (for water) |

| Hybrid (QM/MM) | Solute (and optionally, the first solvation shell) is treated with quantum mechanics (QM), while the bulk solvent is treated with molecular mechanics (MM). wikipedia.org | Balances the accuracy of QM for the reactive center with the efficiency of MM for the environment. mdpi.com | Requires careful setup and parameterization of the boundary between the QM and MM regions. wikipedia.org | ONIOM mdpi.com |

| Solvent | Dielectric Constant (ε) at 20°C muni.cz | Model Application Example | Typical Output |

|---|---|---|---|

| Water | 78.4 | Modeling conformational stability of amino acids. scirp.org | Solvation Free Energy (ΔGsolv) |

| Methanol (B129727) | 32.7 | Studying photoinduced dynamics of molecular motors. chemrxiv.org | Relative Conformational Energies |

| Acetonitrile | 37.5 | Analyzing solvent effects on reaction mechanisms. mdpi.com | HOMO/LUMO Energy Shifts |

| Chloroform | 4.8 | Validating calculated NMR data against experiment. mdpi.com | Changes in Dipole Moment |

| Toluene | 2.3 | Enhancing catalyst dispersion in amination reactions. | Reaction Barriers in Solution |

Reaction Mechanisms and Chemical Transformations

Hydrolysis and Ester Cleavage Mechanisms of Formate (B1220265) Esters

The hydrolysis of formate esters, including by extension aminomethyl formate, can proceed through several mechanisms depending on the pH of the medium. These reactions involve the cleavage of the ester linkage to yield formic acid and the corresponding alcohol, which in the case of aminomethyl formate would be aminomethanol (B12090428).

Under neutral or acidic conditions, the hydrolysis of simple formate esters typically follows the AAC2 (acid-catalyzed, bimolecular, acyl-oxygen cleavage) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol regenerates the acid catalyst and yields the carboxylic acid. For tert-butyl formate, however, acid-catalyzed hydrolysis is believed to proceed primarily through an AAC2 mechanism involving acyl-oxygen bond cleavage after the addition of water, which is the rate-limiting step. researchgate.net In neutral medium, the hydrolysis of alkyl formates is autocatalytic, with the rate increasing as formic acid is produced. The reaction rate is influenced by temperature, with higher temperatures accelerating hydrolysis. jcsp.org.pkresearchgate.net

In basic media, the hydrolysis of formate esters proceeds via the BAC2 (base-catalyzed, bimolecular, acyl-oxygen cleavage) mechanism. A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the alkoxide ion, which is a poorer leaving group than the hydroxide ion, is the rate-determining step. The alkoxide ion then deprotonates the newly formed carboxylic acid to yield the carboxylate salt and the alcohol. The rate of this reaction is significantly influenced by the steric hindrance around the ester group. researchgate.net

The kinetics of hydrolysis for simple formate esters have been studied, providing insight into the expected reactivity of aminomethyl formate.

Table 1: Kinetic Data for the Hydrolysis of Various Formate Esters

| Ester | Conditions | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

| Methyl Formate | Neutral, 23.70 °C | 0.45 x 10⁻⁶ min⁻¹ | 24900 cals/mol | pjsir.org |

| Ethyl Formate | Neutral, 20.18 °C | 0.80 x 10⁻⁶ min⁻¹ | 16800 cals/mol | pjsir.org |

| tert-Butyl Formate | Neutral (kN), 22 °C | (1.0 ± 0.2) × 10⁻⁶ s⁻¹ | 78 ± 5 | oup.com |

| tert-Butyl Formate | Acid-catalyzed (kA), 22 °C | (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹ | 59 ± 4 | oup.com |

| tert-Butyl Formate | Base-catalyzed (kB), 22 °C | 1.7 ± 0.3 M⁻¹s⁻¹ | 88 ± 11 | oup.com |

| Methyl Formate | Acid-catalyzed | - | 66.5 | researchgate.net |

| Ethyl Formate | Acid-catalyzed | - | 61 | researchgate.net |

For aminomethyl formate, the presence of the amino group would likely influence the hydrolysis rate. In acidic solution, the amino group would be protonated, potentially leading to intramolecular catalysis or, conversely, electrostatic repulsion of the attacking hydronium ion. In neutral and basic solutions, the free amino group could act as an internal base or nucleophile, potentially accelerating the hydrolysis.

Aminolysis and Transamidation Pathways of Formate Esters

Aminolysis is a fundamental reaction of esters where an amine displaces the alcohol portion of the ester to form an amide. chemistrysteps.com For aminomethyl formate, this reaction would involve the attack of an external amine on the carbonyl carbon, leading to the formation of a formamide (B127407) and aminomethanol. The reaction is a model for peptide bond formation. cdnsciencepub.comnih.gov

The mechanism of aminolysis can be either stepwise or concerted. nih.gov In the stepwise mechanism, the amine nucleophilically attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate. This intermediate can then collapse, with the expulsion of the alkoxide leaving group, to yield the amide. The reaction can be catalyzed by a second molecule of the amine, which facilitates proton transfer within the tetrahedral intermediate, thereby lowering the activation energy. nih.gov Computational studies on the reaction of methyl formate with ammonia (B1221849) show that the catalyzed stepwise mechanism has a significantly lower activation energy than the uncatalyzed process. nih.gov

The reactivity of esters in aminolysis is influenced by the nature of both the ester and the amine. A comparison of the aminolysis of methyl benzoate (B1203000) and methyl formate with ammonia indicated that the reaction is more favorable for the aliphatic ester, methyl formate. nih.govacs.org The basicity of the attacking amine is also a key factor, with more basic amines generally reacting faster.

While direct kinetic data for the aminolysis of aminomethyl formate is not available, studies on related systems provide valuable insights. The aminolysis of phenyl formate with methylamine (B109427) proceeds via nucleophilic substitution at the ester carbonyl carbon, where the nitrogen atom of methylamine acts as the nucleophile. pearson.comchemicalbook.com

N-Formylation Reactions Involving Amines and Formate Reagents

N-formylation is the process of introducing a formyl group (-CHO) onto a nitrogen atom, typically of an amine, to form a formamide. This reaction is highly relevant to aminomethyl formate, as the intramolecular reaction of its amino group with the formate ester functionality would result in a cyclic derivative. More commonly, formate esters like ethyl formate are used as formylating agents for a wide range of primary and secondary amines. tandfonline.comtandfonline.com

The general mechanism for N-formylation with a formate ester involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. tandfonline.comwikipedia.org This leads to a tetrahedral intermediate which then collapses, eliminating a molecule of alcohol (e.g., ethanol (B145695) in the case of ethyl formate) to furnish the formylated product. tandfonline.com The reaction can often be carried out under catalyst- and solvent-free conditions, making it an environmentally benign process. tandfonline.comtandfonline.com Formic acid can also be used as a formylating agent and is generally more reactive than ethyl formate, providing higher yields in shorter reaction times. tandfonline.com

The efficiency of N-formylation depends on the nature of the amine. Amines with electron-donating groups tend to give excellent yields, while those with electron-withdrawing groups may require longer reaction times or give lower yields. medcraveonline.com The protocol is applicable to a wide variety of aromatic and aliphatic primary and secondary amines. tandfonline.comtandfonline.com

Table 2: Yields of N-Formylation of Various Amines with Formic Acid and Ethyl Formate

| Amine | Formylating Agent | Yield (%) | Reference |

| Aniline | Formic Acid | 94 | tandfonline.comtandfonline.com |

| Aniline | Ethyl Formate | 78 | tandfonline.comtandfonline.com |

| p-Toluidine | Formic Acid | 97 | tandfonline.comtandfonline.com |

| p-Toluidine | Ethyl Formate | 89 | tandfonline.comtandfonline.com |

| p-Anisidine | Formic Acid | 96 | tandfonline.comtandfonline.com |

| p-Anisidine | Ethyl Formate | 83 | tandfonline.comtandfonline.com |

| Benzylamine | Formic Acid | 93 | tandfonline.comtandfonline.com |

| Benzylamine | Ethyl Formate | 91 | tandfonline.comtandfonline.com |

| n-Hexylamine | Formic Acid | 94 | researchgate.net |

| n-Hexylamine | Ethyl Formate | 68 | researchgate.net |

| Dibutylamine | Formic Acid | 92 | tandfonline.comtandfonline.com |

| Dibutylamine | Ethyl Formate | 85 | tandfonline.comtandfonline.com |

| Piperidine | Formic Acid | 98 | tandfonline.comtandfonline.com |

| Piperidine | Ethyl Formate | 92 | tandfonline.comtandfonline.com |

N-formylation is also a crucial reaction for amino acid esters, where the amino group is formylated to protect it during subsequent synthetic steps. nih.gov Given that aminomethyl formate contains both an amino group and an ester, intramolecular N-formylation could be a potential transformation, leading to a cyclic product.

Decomposition Pathways and Chemical Stability Studies

The stability of aminomethyl formate is a critical consideration, as it can undergo decomposition through various pathways, influenced by factors such as temperature, catalysts, and its inherent chemical structure.

The thermal decomposition of simple formate esters provides a model for understanding the potential thermal degradation pathways of aminomethyl formate. Experimental studies on methyl formate have shown that its major gas-phase thermal decomposition products are methanol (B129727) and carbon monoxide, proceeding through a unimolecular decomposition pathway. nih.gov An alternative, energetically more favorable mechanism suggests two competing parallel unimolecular decomposition pathways to yield the observed major products. nih.gov

For ethyl formate, pyrolysis primarily leads to the formation of ethylene (B1197577) and formic acid via a six-centered transition state. tandfonline.com At higher temperatures, these initial products can further decompose. tandfonline.com The thermal decomposition of methyl and ethyl fluoroformates has also been studied, revealing that the reaction mechanism is dependent on the structure of the ester. While methyl fluoroformate decomposes through both unimolecular and bimolecular channels, ethyl fluoroformate decomposes primarily via the direct elimination of carbon dioxide, hydrogen fluoride, and ethylene, facilitated by a six-centered transition state. When heated, calcium formate decomposes to calcium carbonate and formaldehyde (B43269). chemicalbook.com

Given these precedents, the thermal decomposition of aminomethyl formate could potentially proceed via several routes, including elimination to form an enamine and formic acid, or decomposition to aminomethanol and carbon monoxide. The presence of the amino group could also facilitate unique intramolecular decomposition pathways.

While not directly involving the decomposition of aminomethyl formate itself, the principles of catalyst decomposition and reductive elimination are relevant to its potential interactions in catalytic systems. Reductive elimination is a fundamental step in many catalytic cycles, involving the formation of a new bond between two ligands and a decrease in the oxidation state of the metal center. nih.govmdpi.com

Studies on gold(III) complexes have shown that reductive elimination can lead to the formation of C-C, C-N, C-P, C-O, and C-halogen bonds. medcraveonline.comcdnsciencepub.comresearchgate.net The mechanism of this process can be complex, proceeding either through an inner-sphere pathway involving the formation of a tricoordinate intermediate, or through an SN2-type pathway involving nucleophilic attack on a metal-bound carbon. medcraveonline.comcdnsciencepub.comresearchgate.net The specific pathway is dependent on the nature of the ligands attached to the metal center. medcraveonline.com For reductive elimination to occur, the groups to be eliminated must typically be in a cis orientation to one another. mdpi.com

If aminomethyl formate were to act as a ligand in a metal complex, its subsequent transformation could involve reductive elimination. For example, if both the aminomethyl group and another ligand were coordinated to a metal center, a reductive elimination step could form a new bond between the aminomethyl carbon and the other ligand. The stability of the organometallic complex and the nature of the other ligands would dictate the feasibility and pathway of such a reaction.

In addition to conventional reaction mechanisms, spin-forbidden pathways, which involve a change in the spin state of the reacting species, can play a significant role in certain chemical transformations, particularly in astrochemistry and photochemistry. The formation of amides, which are structurally related to the potential products of aminomethyl formate reactions, has been studied in the context of spin-forbidden pathways.

For instance, density functional theory studies have proposed two-state spin-forbidden mechanisms for the barrierless formation of amide isomers in the interstellar medium. pjsir.orgtandfonline.com These studies demonstrate that spin-forbidden pathways can be significant in the formation of molecules like acetamide (B32628) and N-methylformamide from precursors such as acetaldehyde, imidogen, formamide, and methylene (B1212753). pjsir.orgtandfonline.comvulcanchem.com The key to these pathways is the existence of a minimum energy crossing point (MECP) between the potential energy surfaces of different spin states (e.g., singlet and triplet) that is lower in energy than the reactants, allowing the reaction to proceed without a significant energy barrier. oup.com

While such pathways are typically considered under specific conditions, such as those found in the interstellar medium, their existence highlights the complexity of chemical reactivity and suggests that under certain energetic conditions (e.g., photochemical excitation), non-traditional reaction pathways could become accessible for molecules like aminomethyl formate.

Oxidation and Reduction Chemistry of Aminomethyl Formate Scaffolds

Selective Reduction of Ester Functionality

The ester group within aminomethyl formate and related structures can be selectively reduced to an alcohol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). For instance, the reduction of an ester to a primary alcohol is a common reaction in organic synthesis. In a broader context, various reducing systems can be employed for the reduction of esters. For example, sodium borohydride (B1222165) in a methanol-THF system is effective for reducing methyl esters to their corresponding primary alcohols, with yields ranging from 70-92%. ias.ac.in This method is advantageous as it allows for the selective reduction of esters in the presence of other functional groups like acids, amides, nitriles, or nitro groups. ias.ac.in

Another selective reducing agent is diisobutylaluminum hydride (DIBAL-H), which can reduce esters to aldehydes at low temperatures. davuniversity.org The reaction proceeds through a stable tetrahedral intermediate that yields the aldehyde upon hydrolytic workup. davuniversity.org The presence of nearby alkoxy or amino groups can further stabilize this intermediate, leading to better results. davuniversity.org While powerful, reagents like LiAlH₄ are generally less selective. davuniversity.org

The biological reduction of related C1 compounds also provides insight. In methanogenic archaea, one-carbon compounds such as methanol and methylamines are reduced to methane (B114726) in a series of steps. slideshare.netgenome.jp

Oxidation of the Aminomethyl Moiety

The aminomethyl group is susceptible to oxidation, which can lead to the formation of corresponding imines or nitriles. Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide. In the context of N-heteroarenes, aminomethyl groups can be oxidatively dehydrogenated to aldehydes by heating in an acidic or basic aqueous solution under an ambient atmosphere. nih.gov This process is believed to occur through an enamine intermediate. nih.gov

In specific cases, such as with a uranyl(VI) complex containing aminomethyl groups, aerobic oxidation can convert the aminomethyl groups to azomethine groups. rsc.org Kinetic studies suggest that this process is initiated by a hydrogen atom transfer from an amino group to oxygen. rsc.org It's also noted that in some contexts, the amino groups can be oxidized to nitroso or nitro derivatives.

Carbonylation and Decarbonylation Processes in Related Formate Chemistry

Formate esters are valuable as carbonyl group donors in transition metal-catalyzed reactions. rsc.org They can function in two primary ways: activation of the formyl bond followed by oxidative addition to a metal, or decomposition into carbon monoxide (CO) and an alcohol, which is often base-catalyzed. rsc.org

Phenyl formate, for example, is used in palladium-catalyzed carbonylation of aryl, alkenyl, and allyl halides to produce carboxylic acid phenyl esters. organic-chemistry.org The reaction mechanism involves the decarbonylation of phenyl formate to phenol (B47542) and CO, catalyzed by triethylamine (B128534) (NEt₃). organic-chemistry.org This is followed by the insertion of CO into an arylpalladium species and subsequent reductive elimination. organic-chemistry.org Similarly, 2,4,6-trichlorophenyl formate acts as a crystalline CO precursor that generates CO in the presence of NEt₃ at room temperature for palladium-catalyzed carbonylations. enamine.net

The carbonylation of methanol to produce methyl formate is a significant industrial process, typically catalyzed by a base like sodium methoxide. google.com The reaction is an equilibrium process favored by high carbon monoxide partial pressure and low temperature. google.com

Decarbonylative transformations of aromatic esters, catalyzed by transition metals, offer an alternative to nucleophilic acyl substitution. acs.org These reactions usually start with the oxidative addition of the C(acyl)–O bond to the metal center. acs.org

Insertion Reactions with Transition Metal Complexes Leading to Formate Ligands

Transition metal formyl complexes, which contain a formyl (CHO) ligand, are intermediates in the hydrogenation of carbon monoxide, such as in the Fischer-Tropsch process. wikipedia.org They can be synthesized by the reaction of metal carbonyls with hydride reagents. wikipedia.org

The insertion of carbon dioxide (CO₂) into a metal-hydride bond is a common pathway to form formate ligands. nih.gov This process often occurs in two steps: a nucleophilic attack on CO₂ by the hydride to create an H-bound formate, which then rearranges to an O-bound formate product. nih.gov Kinetic studies of these insertion reactions provide insight into the catalytic performance. nih.gov

Transition metal complexes can catalyze the hydrosilylation of CO₂ to produce silyl (B83357) formate. rsc.org The design of supporting ligands for the transition metal is crucial for achieving the desired reactivity. rsc.orgresearchgate.net Formate ions can act as monodentate ligands in organometallic complexes. acs.org

The insertion of CO into metal-carbon bonds is a fundamental reaction in many catalytic processes. acs.orgnih.govlibretexts.org This migratory insertion is a key C-C bond-forming step. nih.govlibretexts.org

Nucleophilic Substitution and Coupling Reactions Involving Aminomethyl Groups

The aminomethyl group is a versatile functional group that participates in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds. For instance, the kinetic data for aminomethyl propanol (B110389) indicates it undergoes a nucleophilic substitution reaction. atamanchemicals.com In the synthesis of complex molecules, the introduction of an aminomethyl group can be achieved through nucleophilic substitution of a bromide with an amine source.

A significant application of the aminomethyl group is in cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, which utilizes potassium aminomethyltrifluoroborates as nucleophiles, allows for the formation of an aminomethyl aryl linkage. nih.govnih.govorganic-chemistry.org This method is compatible with a wide range of aryl and heteroaryl chlorides and bromides and tolerates various functional groups. organic-chemistry.orgacs.org This approach provides a complementary route to traditional methods like the alkylation of amines with benzylic halides or the reductive amination of aromatic aldehydes. nih.gov

Copper-catalyzed domino three-component coupling-cyclization reactions involving 2-ethynylanilines, secondary amines, and aldehydes can synthesize 2-(aminomethyl)indoles, forming two C-N bonds and one C-C bond. organic-chemistry.org

Ring Formation and Rearrangement Reactions (e.g., in dihydropyridinones and isoxazoles synthesis)